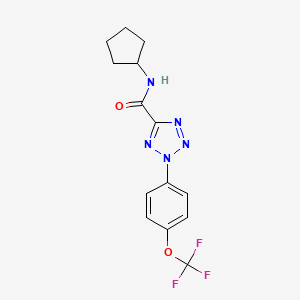
N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is produced. This often involves a series of chemical reactions, with the starting materials (reactants) being transformed through a sequence of steps into the desired product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, neutron diffraction, and various forms of spectroscopy such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This involves studying the transformations that a particular compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the conditions under which it occurs, the yield of the product, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity. These properties can often be predicted based on the compound’s molecular structure .Aplicaciones Científicas De Investigación
Metabolism and Disposition in Humans
N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide demonstrates significant relevance in the study of drug metabolism and disposition within the human body. A notable study in this area focused on a novel orexin receptor antagonist, showcasing the comprehensive metabolic profiling and characterization of drug-related materials. Through this research, insights into the drug's elimination pathways, half-life, and metabolite identification provide a deeper understanding of its pharmacokinetics. This study emphasizes the drug's extensive metabolism, highlighting the principal pathways and metabolites involved, including unique hemiaminal metabolites resulting from oxidative processes (Renzulli et al., 2011).
Environmental and Dietary Exposures
Research has also explored the interaction between environmental exposures to certain chemicals and their impact on human health. A study examining the activity of aryl hydrocarbon receptors (AHR) in human blood revealed significant insights into how naturally occurring AHR agonists, found in fruits, vegetables, and herbs, might influence AHR status and potentially affect human health. This research suggests that dietary intake of natural AHR agonists plays a crucial role in basal levels of AHR activation, underscoring the intricate relationship between diet, environmental exposures, and physiological responses (Connor et al., 2008).
Pharmacokinetic Enhancements through Milk-Based Formulations
Innovative approaches to improving drug solubility and pharmacokinetics have been explored, with one study developing milk-based formulations for ionized and unionized lipophilic drugs. This research demonstrates the potential of milk to enhance the solubility and pharmacokinetic properties of drugs, providing a novel methodology for oral liquid formulation that could significantly impact drug administration strategies (Charkoftaki et al., 2010).
Understanding Dioxin-like Toxicity through Body Burden Analysis
A comparative study on the body burdens of dioxins in humans versus experimentally exposed animals sheds light on the potential health effects of exposure to polyhalogenated aromatic hydrocarbons. By estimating human body burdens from serum concentrations and comparing them to those associated with toxicity in animals, this research provides crucial insights into the risks posed by dioxin-like chemicals to human health, facilitating a better understanding of the implications for cancer and noncancer effects (DeVito et al., 1995).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, its potential for causing cancer (carcinogenicity), its potential for causing genetic mutations (mutagenicity), and its potential for causing birth defects (teratogenicity) .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)24-11-7-5-10(6-8-11)22-20-12(19-21-22)13(23)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHFSRRKFBADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

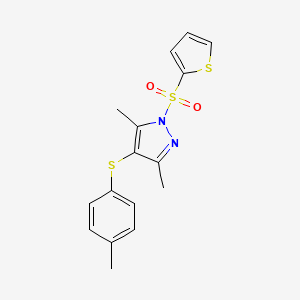


![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
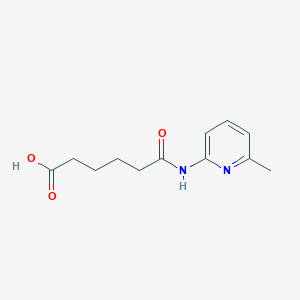
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)
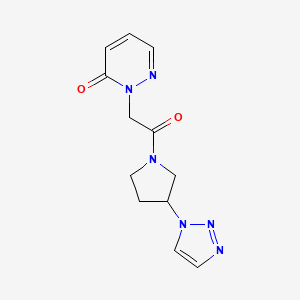

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
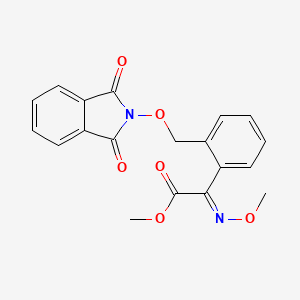

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)